molecular formula C7H12N4 B1441228 3-(4H-1,2,4-triazol-3-yl)piperidine CAS No. 933750-46-0

3-(4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B1441228
CAS No.: 933750-46-0
M. Wt: 152.2 g/mol
InChI Key: IZHAMQUVVWJULL-UHFFFAOYSA-N
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Description

“3-(4H-1,2,4-triazol-3-yl)piperidine” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a 1,2,4-triazole ring. The InChI code for this compound is 1S/C7H12N4/c1-2-6(4-8-3-1)7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11) .

Scientific Research Applications

Antifungal Properties

A series of 1,2,4-triazines containing 1,2,3-triazole and piperidine rings have been synthesized, demonstrating significant antifungal activity, particularly against Candida albicans, Aspergillus niger, and Cryptococcus neoformans. These compounds, including those with a structure similar to 3-(4H-1,2,4-triazol-3-yl)piperidine, showed potential as antifungal agents (Sangshetti & Shinde, 2010).

Antimicrobial Activity

Novel oxadiazole derivatives containing piperidine and 1,2,4-triazole moieties have been developed, exhibiting strong antimicrobial properties. These compounds have been subjected to structure-activity relationship studies to understand their antimicrobial effects (Krolenko et al., 2016).

Crystal Structure Analysis

Research focusing on the synthesis and crystal structure analysis of biologically active 1,2,4-triazole derivatives, including those with piperidine structures, has been conducted. This work provides insights into the intermolecular interactions in the crystalline solids of such compounds, which is critical for understanding their biological activity (Shukla et al., 2017).

Serotonin Receptor Antagonism

Research has been conducted on the synthesis of 1,2,4-triazol-3(2H)-one derivatives with piperidine groups, showing significant 5-HT2 (serotonin receptor) antagonist activity. These findings are important for developing new therapeutic agents targeting serotonin receptors (Watanabe et al., 1992).

Anticonvulsant Effects

Novel H3 receptor antagonists/inverse agonists containing 1,2,4-triazole and piperidine structures have been synthesized and evaluated for their anticonvulsant effects. These compounds showed promising results in protecting mice in maximal electroshock seizure-induced convulsant models (Song et al., 2020).

Hepatoprotective Properties

A study focused on the biochemical parameters of animals treated with piperidine 2-(5-furan-2-yl)-4-phenyl-1,2,4-triazol-3-iltioatsetat, indicating its high pharmacological activity and potential as a hepatoprotective remedy (Parchenko et al., 2013).

Corrosion Inhibition

The inhibitory effect of piperidine derivatives, including those related to this compound, on brass corrosion in natural seawater has been investigated. These studies are significant for understanding the protective role of these compounds in industrial applications (Raj & Rajendran, 2013).

Synthesis Methods

Efficient synthesis methods for 3- and 4-(1H-azol-1-yl)piperidines, including 1,2,4-triazoles, have been developed. These methods are crucial for the production of various biologically active compounds (Shevchuk et al., 2012).

Future Directions

The future directions for research on “3-(4H-1,2,4-triazol-3-yl)piperidine” and similar compounds could involve further investigations into their synthesis, properties, and potential applications. The 1,2,4-triazole ring is an emerging privileged scaffold in medicinal chemistry, with potential applications as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents .

Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-2-6(4-8-3-1)7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHAMQUVVWJULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933750-46-0
Record name 3-(4H-1,2,4-triazol-3-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4H-1,2,4-triazol-3-yl)piperidine
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